5-bromo-2-methyl-4-nitro-1H-imidazole
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Overview
Description
5-Bromo-2-methyl-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 4-position. These substituents confer unique chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-4-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole. One common method includes reacting 4-nitroimidazole with a brominating agent in the presence of a base. For example, 4-nitroimidazole can be treated with bromine in an aqueous solution of a metal bicarbonate to yield 2,5-dibromo-4-nitroimidazole. This intermediate can then be further reacted with an iodinating agent in a non-protic solvent to produce 2-bromo-5-iodo-4-nitroimidazole. Finally, reduction of the iodinated intermediate in an alcoholic solvent with a phosphorus-based reducing agent yields the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can reduce the nitro group.
Oxidation: Potassium permanganate or chromium trioxide can oxidize the methyl group.
Major Products
Substitution: Products include 5-amino-2-methyl-4-nitro-1H-imidazole or 5-thio-2-methyl-4-nitro-1H-imidazole.
Reduction: The major product is 5-bromo-2-methyl-4-amino-1H-imidazole.
Oxidation: The major product is 5-bromo-2-carboxy-4-nitro-1H-imidazole.
Scientific Research Applications
5-Bromo-2-methyl-4-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-4-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. These interactions disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
5-Bromo-2-methyl-4-nitro-1H-imidazole can be compared with other nitroimidazole derivatives such as:
Metronidazole: Used as an antibiotic and antiprotozoal agent.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Another nitroimidazole with similar uses as metronidazole.
Pretomanid: Used in the treatment of tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other nitroimidazoles .
Properties
IUPAC Name |
5-bromo-2-methyl-4-nitro-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJYWZSEUWUYAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(N1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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